

# Comparative Efficacy of CS-834 Against Ofloxacin-Resistant *Staphylococcus aureus*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **CS-834**, a novel oral carbapenem, against ofloxacin-resistant *Staphylococcus aureus* (ORSA). The data presented is based on available preclinical research, offering insights into its potential as a therapeutic agent. **CS-834** is a prodrug that is hydrolyzed to its active metabolite, R-95867, after oral administration. The antibacterial activities discussed are of this active form.

## Executive Summary

The active metabolite of **CS-834**, R-95867, has demonstrated potent in vitro and in vivo antibacterial activity against a broad spectrum of bacteria, including clinically significant pathogens such as methicillin-susceptible *Staphylococcus aureus* (MSSA), even strains resistant to ofloxacin.[1][2][3] R-95867 exhibits superior or comparable activity to other oral cephalosporins and, in many instances, to the parenteral carbapenem imipenem.[1][2][3][4] Its mechanism of action involves high affinity for penicillin-binding proteins (PBPs) 1 and 4 in *S. aureus*, leading to potent bactericidal activity.[1][2][3]

## Data Presentation: In Vitro Activity of R-95867

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for R-95867 and comparator agents against *Staphylococcus aureus*, including ofloxacin-resistant isolates.

| Antibiotic                               | Bacterial Strain                                                                 | MIC ( $\mu$ g/mL)                                    | Reference |
|------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| R-95867 (active form of CS-834)          | Methicillin-susceptible <i>S. aureus</i> (including ofloxacin-resistant strains) | $\leq 0.006 - 0.78$ (MIC90)                          | [1][2][3] |
| Methicillin-susceptible <i>S. aureus</i> |                                                                                  | $\leq 1.0$ (MIC90)                                   | [5]       |
| Methicillin-resistant <i>S. aureus</i>   |                                                                                  | 2 to $>128$ (MIC90)                                  | [5]       |
| Ofloxacin                                | Methicillin-resistant <i>S. aureus</i>                                           | 80.4% resistance reported in a study                 | [6]       |
| Ciprofloxacin                            | Methicillin-resistant <i>S. aureus</i>                                           | 92.5% resistance reported in a study                 | [6]       |
| Imipenem                                 | Methicillin-susceptible <i>S. aureus</i>                                         | Activity similar to or 2-8 times higher than R-95867 | [4]       |
| Methicillin-resistant <i>S. aureus</i>   | Activity comparable to or slightly better than R-95867                           | [5]                                                  |           |
| Cefpodoxime, Cefdinir, Cefditoren        | Gram-positive bacteria                                                           | R-95867 was 2 to 256 times more active               | [4]       |

## Experimental Protocols

### In Vitro Susceptibility Testing (MIC Determination)

The in vitro antibacterial activity of R-95867 and other antimicrobial agents is typically determined by the agar dilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Strains:** A diverse panel of clinical isolates of *Staphylococcus aureus*, including strains with confirmed resistance to ofloxacin, are used.

- Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10<sup>4</sup> colony-forming units (CFU) per spot.
- Agar Plate Preparation: Mueller-Hinton agar is prepared and supplemented with a serial two-fold dilution of the antimicrobial agents to be tested.
- Inoculation: The prepared bacterial inoculum is applied to the surface of the agar plates containing the different antibiotic concentrations.
- Incubation: Plates are incubated at 35-37°C for 16-20 hours under ambient air.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

## In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of orally administered **CS-834** is evaluated in systemic infection models in mice.

- Animal Model: Mice (e.g., ICR strain) are used for the infection model.
- Infection: Mice are challenged intraperitoneally or intravenously with a lethal dose of a clinically isolated *S. aureus* strain (including ofloxacin-resistant strains).
- Drug Administration: **CS-834** and comparator drugs are administered orally at various doses immediately and at specified time points after the bacterial challenge.
- Observation: The survival of the mice is monitored for a period of 7 days.
- Efficacy Measurement: The 50% effective dose (ED<sub>50</sub>), the dose required to protect 50% of the infected mice from death, is calculated using a standard statistical method (e.g., probit analysis).

## Visualizations

## Experimental Workflow for Efficacy Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **CS-834** efficacy against ofloxacin-resistant *S. aureus*.

## Mechanism of Action of Beta-Lactam Antibiotics



[Click to download full resolution via product page](#)

Caption: Mechanism of action of R-95867 against *Staphylococcus aureus*.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro and in vivo antibacterial activities of CS-834, a new oral carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone Therapy in *Staphylococcus aureus* Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of CS-834 Against Ofloxacin-Resistant *Staphylococcus aureus*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669649#efficacy-of-cs-834-against-ofloxacin-resistant-staphylococcus-aureus]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)